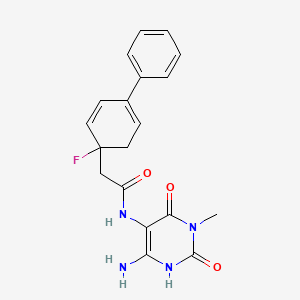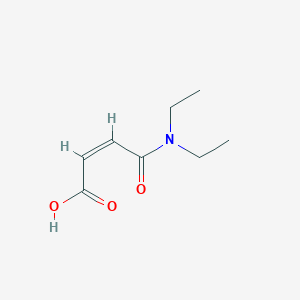
2'-Fluoro-4'-(methylsulfonyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a fluoro group at the 2’ position and a methylsulfonyl group at the 4’ position on the acetophenone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves several steps. One method includes the sequential addition of magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel. The reaction is initiated, and methyl tertiary butyl ether is added to the solution. Diethyl malonate and methyl tertiary butyl ether are mixed and added dropwise to the stirred solution. The solution is refluxed until the magnesium chips disappear. Fluorobenzoyl chloride and methyl tertiary butyl ether are then added to the reaction solution, followed by heating and refluxing. Sulfuric acid is added under cooling conditions, and the organic layers are separated, extracted, and concentrated to obtain the final product .
Análisis De Reacciones Químicas
2’-Fluoro-4’-(methylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2’-Fluoro-4’-(methylsulfonyl)acetophenone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methylsulfonyl group increases the compound’s solubility and stability. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparación Con Compuestos Similares
2’-Fluoro-4’-(methylsulfonyl)acetophenone can be compared with similar compounds such as:
2-(Methylsulfonyl)acetophenone: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.
4’-(Methylsulfonyl)acetophenone: Similar structure but without the fluoro group, leading to variations in its applications and properties.
2’-Fluoroacetophenone: Lacks the methylsulfonyl group, affecting its solubility and stability.
These comparisons highlight the unique properties of 2’-Fluoro-4’-(methylsulfonyl)acetophenone, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9FO3S |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,1-2H3 |
Clave InChI |
JTDJURJSECMOON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


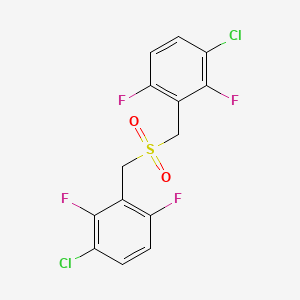
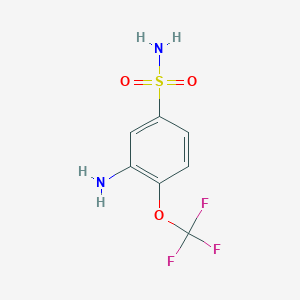
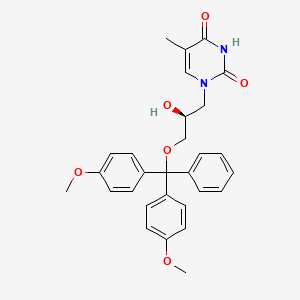

![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
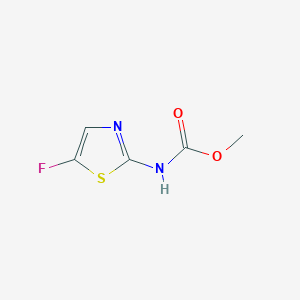
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

